4-Amino-2-chlorobenzenesulfonamide

Descripción

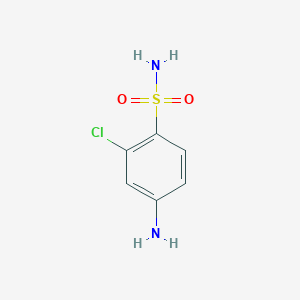

4-Amino-2-chlorobenzenesulfonamide (CAS: 1954-94-5) is a sulfonamide derivative characterized by a benzene ring substituted with an amino group (-NH₂) at the para position, a chlorine atom at the ortho position, and a sulfonamide (-SO₂NH₂) group. Its molecular formula is C₆H₆ClN₂O₂S, with a molar mass of 220.65 g/mol. This compound is notable for its role in polymer chemistry, particularly in the synthesis of sulfonamide-substituted spirodilactams, which are precursors for high-performance polyamides and thermostable polymers . The chlorine atom and sulfonamide group contribute to its electronic and steric properties, making it a versatile intermediate in organic synthesis and materials science.

Propiedades

IUPAC Name |

4-amino-2-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDOTDANGJJHPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501584 | |

| Record name | 4-Amino-2-chlorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1954-94-5 | |

| Record name | 4-Amino-2-chlorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-chlorobenzenesulfonamide typically involves the chlorination of 4-aminobenzenesulfonamide. The process can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-2-chlorobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed: The reactions of this compound can yield a variety of products, including substituted benzenesulfonamides, aminobenzenes, and chlorobenzenes, depending on the reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Amino-2-chlorobenzenesulfonamide serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting enzyme inhibition. Notably, it has been identified as an inhibitor of carbonic anhydrase, which plays a significant role in physiological processes such as fluid balance and acid-base homeostasis. This inhibition is particularly relevant in the treatment of conditions like glaucoma and certain types of cancer .

Biological Research

In biological studies, this compound is utilized to explore enzyme interactions and mechanisms of action. Its ability to inhibit specific enzymes allows researchers to investigate metabolic pathways and develop therapeutic agents that can modulate these pathways for clinical benefits .

Industrial Applications

This compound is also employed in the production of dyes and pigments. Its chemical structure makes it a valuable intermediate for synthesizing various colored compounds used in textiles and other industries .

Agrochemical Applications

In agrochemistry, this compound is used as an intermediate for synthesizing herbicides and pesticides, contributing to agricultural productivity by providing tools for pest management .

Case Study 1: Carbonic Anhydrase Inhibition

Research has demonstrated that this compound effectively inhibits carbonic anhydrase activity, leading to decreased intraocular pressure in glaucoma patients. Clinical trials have shown promising results in using this compound as part of therapeutic regimens for managing ocular hypertension .

Case Study 2: Synthesis of Antitumor Agents

A study focused on synthesizing novel antitumor compounds highlighted the use of this compound as a precursor. By modifying its structure through various chemical reactions, researchers were able to develop derivatives that exhibited enhanced cytotoxicity against cancer cell lines .

Mecanismo De Acción

The mechanism of action of 4-Amino-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can act as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes. By binding to the active site of the enzyme, the compound can block its activity, leading to therapeutic effects in conditions like glaucoma and certain cancers.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The following table highlights key structural differences and similarities between 4-Amino-2-chlorobenzenesulfonamide and related sulfonamide derivatives:

Key Observations:

Functional Group Additions: The hydroxyl group in 4-Amino-2-chloro-5-hydroxybenzenesulfonamide increases its acidity (pKa ~8–9), making it more suitable for pH-dependent applications like drug delivery .

Bulkier Substituents: Compounds like 5-Amino-2-chloro-N-(4-chlorophenyl)benzenesulfonamide exhibit reduced aqueous solubility due to the hydrophobic 4-chlorophenyl group but show improved affinity for hydrophobic binding pockets in biological targets .

Actividad Biológica

4-Amino-2-chlorobenzenesulfonamide, also known as sulfanilamide, is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in antimicrobial therapy, anti-inflammatory responses, and calcium channel modulation. This article delves into the biological activity of this compound, summarizing key research findings, pharmacokinetic properties, and case studies.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) :

These findings suggest that the compound can effectively inhibit the growth of several pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects, particularly in vivo models:

- Carrageenan-induced rat paw edema :

This substantial reduction in edema indicates a strong anti-inflammatory potential, which could be beneficial in treating inflammatory diseases.

Calcium Channel Modulation

Recent studies have highlighted the role of this compound in modulating calcium channels:

- Mechanism : The compound acts as a calcium channel inhibitor, affecting coronary resistance and perfusion pressure.

- Docking Studies : Theoretical models suggest interactions with specific amino acid residues on calcium channel proteins, leading to decreased perfusion pressure .

This mechanism positions the compound as a potential therapeutic agent in cardiovascular diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption and Distribution : The compound does not significantly bind to plasma proteins (72.9% unbound), indicating favorable distribution characteristics.

- Half-life : The short half-life may necessitate frequent dosing or formulation adjustments to maintain therapeutic levels .

Table of Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Plasma Protein Binding | 72.9% unbound |

| Volume of Distribution | Optimal distribution |

| Half-life | Short |

Study on Cardiovascular Effects

In a study investigating the cardiovascular effects of sulfonamide derivatives, it was found that this compound significantly reduced coronary resistance when compared to control conditions . This suggests potential applications in managing hypertension or other cardiovascular disorders.

Antimicrobial Efficacy in Clinical Settings

A clinical evaluation demonstrated that formulations containing this compound effectively treated infections caused by resistant strains of bacteria, showcasing its relevance in contemporary antimicrobial therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.